molecular formula C17H14N2O5S B2565883 ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate CAS No. 391867-16-6

ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2565883
CAS No.: 391867-16-6
M. Wt: 358.37
InChI Key: RMUIJYCDYFNQJD-UHFFFAOYSA-N
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Description

“Ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate” is a complex organic compound . It is derived from ethyl 2-oxo-2H-chromene-3-carboxylate, which is a type of coumarin . Coumarins are a class of compounds that have been studied for their broad spectrum of biological activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate . A mixture of ethyl 2-oxo-2H-chromene-3-carboxylate and hydrazine hydrate in absolute ethanol was heated under reflux for 2 hours . The precipitate formed was filtered off, washed with ethanol, and dried .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, and its analysis would require advanced techniques such as NMR spectroscopy . Chemical shifts in NMR spectra are expressed in δ-values (ppm) relative to TMS as an internal standard .


Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied in detail . It was found that besides the expected product, another main reaction product was identified as malono-hydrazide . This reaction has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .

Scientific Research Applications

Efficient One-Pot Synthesis

Ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates were synthesized using a one-pot method that involves the reaction of 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid under refluxing conditions. This synthesis approach demonstrates the compound's utility in creating derivatives with potential for further chemical exploration (S. Reddy & G. Krupadanam, 2010).

Antimicrobial Activity

A series of innovative compounds starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate were synthesized and demonstrated significant antibacterial and antifungal activities. This research highlights the potential of ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate derivatives as antimicrobial agents (G. Parameshwarappa et al., 2009).

Cytotoxic Activity

The synthesis of novel thiazole derivatives bearing a coumarin nucleus and their cytotoxic activity against HaCaT cells (human keratinocytes) were explored. These studies suggest potential applications in the development of therapeutics or research tools for studying cell biology (S. M. Gomha & K. Khalil, 2012).

Biological Evaluation of Innovative Coumarin Derivatives

The synthesis and biological evaluation of a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide highlighted the compound's significance in developing new molecules with potential biological activities. This study underscores the importance of such derivatives in medicinal chemistry (C. K. Ramaganesh et al., 2010).

Synthesis and Structure Exploration

Research on the synthesis and structure of thiazolopyrimidine derivatives, starting from ethyl acetoacetate, showcases the compound's versatility in forming structurally diverse molecules, which could have implications in various fields of chemical research (N. O. Vasilkova et al., 2020).

Properties

IUPAC Name

ethyl 2-[2-[(2-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-2-23-14(20)8-11-9-25-17(18-11)19-15(21)12-7-10-5-3-4-6-13(10)24-16(12)22/h3-7,9H,2,8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUIJYCDYFNQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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